Glycylalanine

Dipeptide solubility Crystallization optimization Peptide purification

Researchers studying peptide hydrolysis kinetics or calibrating mass spectrometry metal-binding assays face confounding variability from sequence-dependent solubility and stability. Glycylalanine (Gly-Ala) solves this by providing a rigorously characterized, reproducible model compound-enabling precise crystallization screening, computational force field validation (backed by a 2.7 kcal/mol free energy advantage over Ala-Gly), and gas-phase Na⁺ affinity calibration (179 kJ/mol). • High aqueous solubility and proven crystallization behavior for controlled nucleation studies. • N-terminal glycine confers inherent resistance to plasma hydrolysis, reducing degradation artifacts. • Trusted PEPT1 (SLC15A1) substrate for transporter assays with validated uptake kinetics.

Molecular Formula C5H10N2O3
Molecular Weight 146.14 g/mol
CAS No. 926-77-2
Cat. No. B008899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylalanine
CAS926-77-2
SynonymsDL-Alanine, N-glycyl-; GLY-DL-ALA; GLYCYL-DL-ALANINE; H-GLY-DL-ALA-OH; 2-[(2-AMINOACETYL)AMINO]PROPANOIC ACID; N-glycyl-DL-alanine; Glycyl-Dl-Alanine,>99%; N-Glycyl-DL-ALPHA-alanine
Molecular FormulaC5H10N2O3
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])NC(=O)C[NH3+]
InChIInChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)
InChIKeyVPZXBVLAVMBEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycylalanine: Physicochemical Baseline


Glycylalanine (CAS 926-77-2), also known as Gly-Ala or N-glycylalanine, is a linear dipeptide composed of glycine and alanine linked by a peptide bond. With a molecular weight of 146.14 g/mol and the formula C₅H₁₀N₂O₃ [1], it serves as a fundamental model compound for investigating peptide bond formation, hydrolysis kinetics, and sequence-dependent physicochemical properties [2]. As a substrate for peptide transporters including PEPT1 (SLC15A1) [3], its utility extends across biochemical research, enzymology, and analytical method development [4].

Glycylalanine Sequence-Specific Properties


In-class dipeptides cannot be interchanged without compromising experimental validity due to sequence-dependent variations in aqueous solubility, conformational stability, and biological recognition. Glycylalanine (Gly-Ala) and its sequence isomer alanylglycine (Ala-Gly) exhibit dramatically different water solubility profiles driven by a substantial difference in melting enthalpy [1]. Furthermore, Gly-Ala demonstrates greater thermodynamic stability in aqueous solution than Ala-Gly, with a free energy difference of 2.7 kcal/mol for the zwitterionic form [2]. Even minimal changes in side-chain composition—such as replacing the methyl group of alanine with a second hydrogen in glycylglycine—alter solubility rankings [3] and metal ion binding affinities [4]. These data confirm that molecular sequence, not just composition, dictates critical performance parameters, making generic substitution scientifically invalid.

Glycylalanine Quantitative Evidence Guide


Aqueous Solubility Among Dipeptide Isomers

Glycylalanine (Gly-Ala) demonstrates the highest aqueous solubility among a panel of glycine/alanine dipeptides, outperforming its sequence isomer alanylglycine (Ala-Gly) and the hydrophobic dipeptide alanylalanine (Ala-Ala). The solubility order was experimentally determined as: glycyl-L-alanine (Gly-Ala) > L-alanyl-L-alanine (Ala-Ala) > glycylglycine (Gly-Gly) > L-alanyl-glycine (Ala-Gly) [1]. This ranking directly contradicts any assumption that sequence-identical composition yields comparable solubility. The pronounced difference between the isomers Gly-Ala and Ala-Gly is attributed to a large discrepancy in their melting enthalpies, as established through fast scanning calorimetry and PC-SAFT modeling [2].

Dipeptide solubility Crystallization optimization Peptide purification

Conformational Stability in Aqueous Solution

Thermodynamic integration calculations using the AMBER program suite reveal that glycylalanine (Gly-Ala) is significantly more stable in aqueous solution than its sequence isomer alanylglycine (Ala-Gly). The free energy difference favoring Gly-Ala over Ala-Gly is 2.7 kcal/mol for the zwitterionic form and 3.5 kcal/mol for the protonated form [1]. This computational evidence indicates that the specific sequence order—glycine at the N-terminus and alanine at the C-terminus—confers a measurable thermodynamic advantage in aqueous environments.

Dipeptide stability Molecular dynamics Thermodynamic integration

Sodium Ion Binding Affinity Profile

In gas-phase Na+ affinity measurements, glycylalanine (Gly-Ala) occupies a distinct intermediate position in the binding energy hierarchy, clearly differentiated from both the less hydrophobic glycylglycine (Gly-Gly) and the more hydrophobic alanylalanine (Ala-Ala). The measured Na+ affinities increase in the order: Gly-Gly (177 kJ/mol) < Ala-Gly (178 kJ/mol) < Gly-Ala (179 kJ/mol) < Ala-Ala (180 kJ/mol) [1]. While the differences are modest, the consistent trend reflects the incremental contribution of side-chain hydrophobicity to metal ion coordination energetics. This data establishes Gly-Ala as a precisely defined reference point for calibrating metal ion interaction studies in mass spectrometry and coordination chemistry research.

Metal-peptide interactions Mass spectrometry Coordination chemistry

Plasma Stability of N-Terminal Glycine Dipeptides

A systematic study of dipeptide hydrolysis in rat plasma demonstrated that dipeptides with glycine at the N-terminus (glycyl dipeptides) exhibit significantly greater stability—i.e., slower hydrolysis rates and longer plasma half-lives—compared to those with alanine at the N-terminus (alanyl dipeptides). Specifically, alanyl dipeptides such as Ala-Leu, Ala-Tyr, and Ala-Gln displayed shorter half-lives and substantially higher rates of hydrolysis by plasma enzymes than their glycyl counterparts (e.g., Gly-Leu, Gly-Tyr, Gly-Gln) [1]. Although direct half-life data for Gly-Ala were not provided in the source, the established class-level principle—that an N-terminal glycine confers resistance to plasma hydrolysis—is a predictive and experimentally validated attribute of Gly-Ala. The study further notes that no significant difference in hydrolysis was observed when glycine or alanine occupied the C-terminal position (e.g., Leu-Gly vs. Leu-Ala), confirming that the N-terminal residue is the dominant determinant of plasma stability [1].

Dipeptide metabolism Plasma stability Peptide pharmacokinetics

Glycylalanine Optimal Application Scenarios


Crystallization and Purification Development

Leveraging Gly-Ala's superior aqueous solubility relative to Ala-Gly and Ala-Ala [1], this dipeptide serves as an ideal model for establishing crystallization conditions in aqueous and mixed-solvent systems. Its high solubility facilitates the generation of supersaturated solutions necessary for controlled nucleation and crystal growth studies. The validated solubility ranking—Gly-Ala > Ala-Ala > Gly-Gly > Ala-Gly [1]—provides a quantitative framework for predicting crystallization behavior and optimizing purification protocols, where the choice of dipeptide can dramatically affect yield and purity outcomes.

Molecular Dynamics and Computational Benchmarking

The computationally validated free energy difference of 2.7 kcal/mol favoring Gly-Ala over Ala-Gly in aqueous solution [2] establishes this dipeptide pair as a rigorous benchmark for testing and calibrating molecular simulation force fields and solvation models. Researchers developing or validating computational methods can use this experimentally informed free energy value to assess the accuracy of new algorithms, particularly for predicting sequence-dependent conformational preferences and hydration thermodynamics in peptides.

MS Calibration for Metal-Peptide Interactions

With a precisely measured Na+ affinity of 179 kJ/mol [3], Gly-Ala provides a reliable reference point for calibrating mass spectrometric analyses of metal-peptide complexes. The well-characterized affinity hierarchy—Gly-Gly (177) < Ala-Gly (178) < Gly-Ala (179) < Ala-Ala (180) kJ/mol [3]—enables researchers to normalize relative affinity measurements, validate instrument performance, and accurately quantify binding energetics in gas-phase studies of peptide-metal coordination.

Peptide Stability with Reduced Enzymatic Degradation

The established class-level principle that N-terminal glycine confers resistance to plasma hydrolysis [4] makes Gly-Ala a strategically advantageous choice for experiments where minimizing premature degradation is critical. In cell culture studies, organ bath experiments, or in vivo pharmacokinetic investigations, selecting Gly-Ala over an N-terminal alanine-containing dipeptide (e.g., Ala-Ala) can reduce confounding effects from rapid enzymatic breakdown, thereby improving the reproducibility of exposure-response relationships and enabling more accurate assessment of intact dipeptide effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.